1,3-Diacetylchloramphenicol 1,3-Diacetylchloramphenicol
Brand Name: Vulcanchem
CAS No.: 10318-17-9
VCID: VC20961036
InChI: InChI=1S/C15H16Cl2N2O7/c1-8(20)25-7-12(18-15(22)14(16)17)13(26-9(2)21)10-3-5-11(6-4-10)19(23)24/h3-6,12-14H,7H2,1-2H3,(H,18,22)/t12-,13-/m1/s1
SMILES: CC(=O)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C)NC(=O)C(Cl)Cl
Molecular Formula: C15H16Cl2N2O7
Molecular Weight: 407.2 g/mol

1,3-Diacetylchloramphenicol

CAS No.: 10318-17-9

Cat. No.: VC20961036

Molecular Formula: C15H16Cl2N2O7

Molecular Weight: 407.2 g/mol

* For research use only. Not for human or veterinary use.

1,3-Diacetylchloramphenicol - 10318-17-9

Specification

CAS No. 10318-17-9
Molecular Formula C15H16Cl2N2O7
Molecular Weight 407.2 g/mol
IUPAC Name [(2R,3R)-3-acetyloxy-2-[(2,2-dichloroacetyl)amino]-3-(4-nitrophenyl)propyl] acetate
Standard InChI InChI=1S/C15H16Cl2N2O7/c1-8(20)25-7-12(18-15(22)14(16)17)13(26-9(2)21)10-3-5-11(6-4-10)19(23)24/h3-6,12-14H,7H2,1-2H3,(H,18,22)/t12-,13-/m1/s1
Standard InChI Key RBAMFWWUJRFUPC-CHWSQXEVSA-N
Isomeric SMILES CC(=O)OC[C@H]([C@@H](C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C)NC(=O)C(Cl)Cl
SMILES CC(=O)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C)NC(=O)C(Cl)Cl
Canonical SMILES CC(=O)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C)NC(=O)C(Cl)Cl

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